Kadsuphilin A

Cytotoxicity Lignans Antiproliferative

Researchers investigating structure-activity relationships among C18 dibenzocyclooctadiene lignans require a validated low-activity baseline comparator for accurate potency ranking. Kadsuphilin A-with defined (9R,10R,11R) stereochemistry, four methoxy groups, and a cinnamoyl ester moiety-provides a consistent, weakly antiproliferative control (ED50 ≥5 μg/mL against HeLa and KB cells) for MTT-based cytotoxicity assays. • Validated weak antiproliferative activity quantitatively benchmarks potent analogs (e.g., Kadusurain A) within the same experimental system. • Confirmed radical-scavenging activity via DPPH-HPLC assay supports antioxidant screening and oxidative stress research. • Structurally defined scaffold enables systematic SAR modifications to elucidate cytotoxic determinants across the dibenzocyclooctadiene lignan family.

Molecular Formula C32H34O8
Molecular Weight 546.6 g/mol
Cat. No. B12389942
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKadsuphilin A
Molecular FormulaC32H34O8
Molecular Weight546.6 g/mol
Structural Identifiers
SMILESCC1CC2=CC(=C(C(=C2C3=C(C4=C(C=C3C(C1C)OC(=O)C=CC5=CC=CC=C5)OCO4)OC)OC)OC)OC
InChIInChI=1S/C32H34O8/c1-18-14-21-15-23(34-3)29(35-4)31(36-5)26(21)27-22(16-24-30(32(27)37-6)39-17-38-24)28(19(18)2)40-25(33)13-12-20-10-8-7-9-11-20/h7-13,15-16,18-19,28H,14,17H2,1-6H3/b13-12+/t18-,19-,28-/m1/s1
InChIKeyQWIXWIQRZHRKNQ-OFJKUSFOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Kadsuphilin A: Structurally Verified Lignan


Kadsuphilin A (CAS 887770-02-7) is a C18 dibenzocyclooctadiene lignan first isolated from the aerial parts of Kadsura philippinensis, and subsequently identified in Kadsura coccinea [1]. This class of lignans is widely investigated for its cytotoxic, anti-inflammatory, and radical-scavenging potential [2]. Kadsuphilin A serves as a key reference compound within this class, exhibiting weak antiproliferative activity [3], a property that distinguishes it from highly potent analogs and makes it valuable for structure-activity relationship (SAR) studies.

Why Kadsuphilin A Cannot Be Interchanged


The C18 dibenzocyclooctadiene lignan family exhibits significant structural diversity arising from variations in the biphenyl and cyclooctadiene ring configurations, as well as the nature and placement of oxygenated substituents [1]. This structural variability directly impacts biological activity; for instance, the substitution pattern on the biphenyl moiety can determine whether a compound exhibits potent anti-proliferative effects or only weak activity [2]. Therefore, substituting Kadsuphilin A with a structurally similar but not identical lignan—such as gomisin, schizandrin, or even Kadsuphilin B—is scientifically invalid without revalidating the entire assay, as the unique stereochemistry and functionalization of Kadsuphilin A drive its specific activity profile [3].

Kadsuphilin A Analog Comparisons


Antiproliferative Activity vs. Kadusurain A

In a direct head-to-head comparison within the same study, Kadsuphilin A (Compound 4) exhibited weak antiproliferative activity against A549, HCT116, HL-60, and HepG2 human tumor cell lines, while the structurally related analog Kadusurain A (Compound 1) demonstrated significant antiproliferative effects with IC50 values ranging from 1.05 to 12.56 μg/ml [1]. This quantitative difference highlights the impact of specific structural modifications on biological potency.

Cytotoxicity Lignans Antiproliferative

DPPH Radical-Scavenging Activity

While Kadsuphilin A shows weak cytotoxicity, it belongs to a subset of C18 dibenzocyclooctadiene lignans that exhibit radical-scavenging activity. In a DPPH-HPLC assay, Kadsuphilin A (among other isolates) demonstrated the ability to quench DPPH radicals, indicating its potential as an antioxidant [1]. This provides a functional differentiation from analogs that may lack this specific activity.

Antioxidant DPPH Radical Scavenging

Structural Differentiation

Kadsuphilin A possesses a unique combination of a tetramethoxy-substituted biphenyl system, a specific stereochemistry at the cyclooctadiene ring junction, and a cinnamoyl ester moiety [1]. This exact structural arrangement is not found in common comparator lignans like Gomisin A, Schizandrin, or Kadsuphilin B, which have different oxygenation patterns or stereochemistry. These structural differences are the primary driver of Kadsuphilin A's weak cytotoxicity profile, as the presence and position of methoxy groups and the cinnamoyl ester are known to modulate activity [2].

SAR Lignan Structural Elucidation

Kadsuphilin A Research Applications


Low-Potency Control for Cytotoxicity Assays

Procure Kadsuphilin A to serve as a low-activity control or baseline comparator in MTT assays against human tumor cell lines (A549, HCT116, HL-60, HepG2). Its weak antiproliferative activity [1] provides a quantitative benchmark for evaluating the potency of more active C18 dibenzocyclooctadiene lignan analogs, such as Kadusurain A, within the same experimental system.

SAR Studies of Lignan Bioactivity

Utilize Kadsuphilin A as a key scaffold for SAR investigations. Its unique combination of four methoxy groups, a specific (9R,10R,11R) stereochemistry, and a cinnamoyl ester moiety [2] can be systematically modified or compared against other lignans to elucidate how specific structural features govern cytotoxic and radical-scavenging activities [3].

Natural Product Antioxidant Screening

Incorporate Kadsuphilin A into natural product libraries for antioxidant screening. Its confirmed radical-scavenging activity in a DPPH-HPLC assay [4] makes it a relevant compound for research focused on oxidative stress, inflammation, or the discovery of novel antioxidants from the Schisandraceae family.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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